Absence of QTc Prolongation Versus Tolterodine: Direct Cardiac Safety Comparison
In guinea‑pig electrocardiogram studies, intravenous administration of tolterodine (TOLT) or its racemate (RS‑TOLT) causes statistically significant prolongation of the rate‑corrected QT interval (QTc), indicating inhibition of the delayed rectifier potassium current and a risk of Torsades de Pointes. In contrast, rac 5‑hydroxymethyl desisopropyl tolterodine (RS‑5‑HM‑DES‑TOLT) produced no measurable QTc prolongation at equivalent antimuscarinic doses [1]. This qualitative difference in cardiac electrophysiology provides a distinct safety advantage for applications where hERG‑channel sparing is critical.
| Evidence Dimension | QTc interval prolongation |
|---|---|
| Target Compound Data | No QTc prolongation observed [1] |
| Comparator Or Baseline | Tolterodine (TOLT) / racemic tolterodine (RS‑TOLT): statistically significant QTc prolongation [1] |
| Quantified Difference | Complete absence of QTc prolongation for RS‑5‑HM‑DES‑TOLT vs. measurable prolongation for TOLT/RS‑TOLT [1] |
| Conditions | Anesthetized male guinea pigs, intravenous infusion, Lead II ECG recording [1] |
Why This Matters
Procurement of this specific metabolite rather than tolterodine or other non‑hydroxylated, non‑desalkylated analogs enables cardiac‑safe pharmacological profiling and reference standard preparation.
- [1] US Patent Application 2003/0027856 A1. Tolterodine metabolites. Published February 6, 2003. View Source
